molecular formula C10H11N3OS B2894320 6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine CAS No. 2195940-36-2

6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine

Cat. No.: B2894320
CAS No.: 2195940-36-2
M. Wt: 221.28
InChI Key: MFJVBNQYYWJENF-UHFFFAOYSA-N
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Description

6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine is a versatile chemical compound with a unique structure that offers vast potential in scientific research. This compound belongs to the imidazo[1,2-b]pyridazine family, which is known for its significant pharmacological activities, including kinase inhibition and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine typically involves the reaction of imidazo[1,2-b]pyridazine derivatives with thiolane-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiolane moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in tetrahydrofuran (THF) at reflux temperature.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has shown potential as an inhibitor of specific enzymes and proteins, making it useful in studying biological pathways.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: The compound’s unique properties make it suitable for developing novel materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine: Known for its kinase inhibition properties and used in various therapeutic applications.

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with significant pharmacological activities, including antiviral and anticancer properties.

Uniqueness

6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine stands out due to its unique thiolane moiety, which imparts distinct chemical reactivity and biological activity compared to other imidazo[1,2-b]pyridazine derivatives. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying complex biological systems .

Properties

IUPAC Name

6-(thiolan-3-yloxy)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-2-10(14-8-3-6-15-7-8)12-13-5-4-11-9(1)13/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJVBNQYYWJENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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